molecular formula C8H6N2O3 B061234 5-Aminoisatoic anhydride CAS No. 169037-24-5

5-Aminoisatoic anhydride

Cat. No.: B061234
CAS No.: 169037-24-5
M. Wt: 178.14 g/mol
InChI Key: QEQDLBKVHJXPJA-UHFFFAOYSA-N
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Description

5-Aminoisatoic anhydride is a chemical compound with the molecular formula C8H6N2O3 . It is a derivative of isatoic anhydride, characterized by the presence of an amino group at the fifth position of the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Aminoisatoic anhydride can be synthesized through several methods. One common approach involves the reaction of isatoic anhydride with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and may be catalyzed by a base like triethylamine. The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Aminoisatoic anhydride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens or sulfonyl chlorides are employed under appropriate conditions.

Major Products: The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

5-Aminoisatoic anhydride has a wide range of applications in scientific research:

    Chemistry: It is used as a reactant in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the development of biochemical assays and as a building block for bioactive molecules.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: this compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-aminoisatoic anhydride involves its ability to participate in various chemical reactions due to the presence of the amino group. This functional group allows the compound to act as a nucleophile, engaging in substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.

Comparison with Similar Compounds

    Isatoic anhydride: The parent compound without the amino group.

    5-Nitroisatoic anhydride: A nitro derivative with different reactivity.

    4-Fluoroisatoic anhydride: A fluorinated analog with unique properties.

Uniqueness: 5-Aminoisatoic anhydride is unique due to the presence of the amino group, which imparts distinct reactivity and allows for a broader range of chemical transformations compared to its analogs. This makes it a valuable intermediate in the synthesis of various complex molecules.

Properties

IUPAC Name

6-amino-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQDLBKVHJXPJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30937577
Record name 6-Amino-2-hydroxy-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169037-24-5
Record name 6-Amino-2-hydroxy-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Aminoisatoic anhydride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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